molecular formula C20H17N3S B2856042 (E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile CAS No. 477291-71-7

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile

Cat. No. B2856042
CAS RN: 477291-71-7
M. Wt: 331.44
InChI Key: VUMJGPZMYNLNHL-SFQUDFHCSA-N
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Description

(E)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile, also known as DAPH-12, is a chemical compound that belongs to the family of acrylonitrile derivatives. It is widely used in scientific research for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

One study focuses on the reactions of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol, leading to derivatives that undergo transformations into 5-amino-4-(benzothiazol-2-yl)oxazole derivatives, demonstrating the compound's utility in synthesizing heterocyclic structures with potential biological activity (Shablykin, Chumachenko, & Brovarets, 2010).

Optoelectronics and Nonlinear Optical Materials

Research into donor-acceptor substituted thiophene dyes, including structures similar to the subject compound, has shown significant promise for enhanced nonlinear optical limiting, useful for protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Corrosion Inhibition

A study on the synthesis and application of thiazoles as corrosion inhibitors for copper in acidic solutions reveals the compound's potential in protecting metal surfaces, highlighting its importance in industrial applications (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Photovoltaic and Solar Cell Applications

The molecular engineering of organic sensitizers for solar cell applications, involving compounds with structures akin to the subject chemical, demonstrates the impact of these compounds on improving solar energy conversion efficiency, indicating their critical role in the development of renewable energy technologies (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

properties

IUPAC Name

(E)-3-anilino-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3S/c1-14-8-9-16(10-15(14)2)19-13-24-20(23-19)17(11-21)12-22-18-6-4-3-5-7-18/h3-10,12-13,22H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUMJGPZMYNLNHL-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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